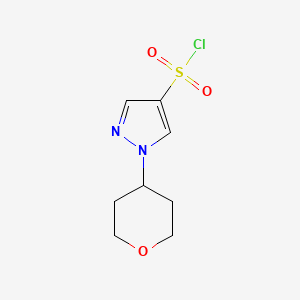

1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride

概要

説明

1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H11ClN2O3S. It is characterized by the presence of an oxane ring, a pyrazole ring, and a sulfonyl chloride group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of oxane derivatives with pyrazole and sulfonyl chloride precursors. One common method involves the nucleophilic substitution reaction where an oxane derivative reacts with a pyrazole compound in the presence of a sulfonyl chloride reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for the consistent production of high-quality compounds .

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes substitution with nucleophiles to form sulfonamides, sulfonate esters, or sulfonic acids.

Reaction with Amines

Primary or secondary amines react with the sulfonyl chloride to form sulfonamides. This is a key step in medicinal chemistry for creating bioactive derivatives.

Example Reaction:

1-(Oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride + Amine → N-Substituted sulfonamide + HCl

Conditions (based on analogous pyrazole sulfonyl chlorides ):

-

Solvent: Dichloromethane (DCM) or chloroform

-

Base: Diisopropylethylamine (DIPEA) or triethylamine (TEA)

-

Temperature: 25–30°C

-

Time: 16–24 hours

Key Data from Analogous Systems :

| Amine Type | Yield (%) | Reaction Time (h) |

|---|---|---|

| 2-Phenylethylamine | 55–78 | 16 |

| 4-Chlorophenethylamine | 41–49 | 16 |

| Cyclohexenylethylamine | 65–71 | 16 |

Mechanism:

-

The base neutralizes HCl, shifting equilibrium toward product formation.

-

The nucleophilic amine attacks the electrophilic sulfur atom, displacing chloride.

Reaction with Alcohols

Alcohols react with the sulfonyl chloride to form sulfonate esters, though this is less common in pharmaceutical applications.

Example Reaction:

this compound + ROH → Sulfonate ester + HCl

Conditions:

-

Solvent: Pyridine (acts as both solvent and base)

-

Temperature: 0–10°C (to minimize side reactions)

Challenges:

-

Competes with hydrolysis in aqueous conditions.

-

Lower yields compared to sulfonamide formation due to steric hindrance.

Hydrolysis

The sulfonyl chloride group hydrolyzes in aqueous media to form sulfonic acid.

Example Reaction:

this compound + H₂O → 1-(Oxan-4-yl)-1H-pyrazole-4-sulfonic acid + HCl

Conditions:

-

Solvent: Water or water/THF mixtures

-

Catalyst: None required (proceeds spontaneously)

Kinetics:

-

Hydrolysis rates increase with pH due to deprotonation of water.

-

The oxane ring’s electron-donating effects may slightly stabilize the sulfonyl chloride against hydrolysis compared to aliphatic analogs.

Cross-Coupling Reactions

The sulfonyl chloride can participate in transition-metal-catalyzed cross-couplings, though limited data exists for this specific compound.

Potential Applications:

-

Suzuki-Miyaura Coupling: With boronic acids to form biaryl sulfones.

-

Buchwald-Hartwig Amination: To install nitrogen-containing substituents.

Hypothetical Example:

this compound + Arylboronic acid → Biaryl sulfone

Challenges:

-

Requires palladium catalysts (e.g., Pd(PPh₃)₄).

-

Competing hydrolysis must be controlled by anhydrous conditions.

Functionalization of the Pyrazole Ring

The pyrazole ring itself can undergo electrophilic substitution, though the sulfonyl chloride group may direct reactivity.

Possible Reactions:

-

Nitration: At the 3-position of the pyrazole ring (meta to sulfonyl group).

-

Halogenation: Using NBS or NCS for bromination/chlorination.

Regioselectivity:

-

Directed by the electron-withdrawing sulfonyl group, favoring substitution at less electron-deficient positions .

Stability and Handling

-

Thermal Stability: Decomposes above 150°C, releasing SO₂ and HCl.

-

Storage: Requires anhydrous conditions at –20°C to prevent hydrolysis.

Critical Notes

-

Data Limitations: Direct studies on this compound are sparse; reactions are extrapolated from pyrazole-4-sulfonyl chloride derivatives and oxane-containing sulfonyl chlorides.

-

Steric Effects: The oxane ring may hinder reactions at the sulfonyl chloride site, reducing yields compared to simpler analogs.

-

Safety: HCl gas is liberated during reactions; proper ventilation and quenching protocols are essential.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride, in the development of anticancer agents. Pyrazole compounds are known for their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives of pyrazole-4-sulfonamide have shown significant antiproliferative activity against various cancer cell lines, including U937 cells, with IC50 values indicating effective cytotoxicity at low concentrations .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of deubiquitylating enzymes (DUBs), which play a crucial role in regulating protein degradation pathways linked to cancer progression. The sulfonyl chloride moiety enhances reactivity and facilitates the formation of stable sulfonamide bonds with biological targets .

Agrochemicals

Pesticide Development

The sulfonyl chloride functionality allows for the modification of existing agrochemical frameworks to enhance efficacy and reduce environmental impact. Research indicates that compounds like this compound can be utilized in the synthesis of novel pesticides that target specific pests while minimizing harm to beneficial organisms. The incorporation of this compound into pesticide formulations has been explored for its potential to improve selectivity and reduce toxicity .

Materials Science

Polymerization Studies

In materials science, this compound has been investigated for its role as a coupling agent in polymer synthesis. Its ability to react with various monomers allows for the creation of functionalized polymers with tailored properties. These polymers can exhibit enhanced thermal stability and mechanical strength, making them suitable for advanced applications in coatings and composites.

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | U937 | 15 | DUB inhibition |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonamide | U937 | 20 | DUB inhibition |

| 1-(4-Methylphenyl)-1H-pyrazole-4-sulfonamide | A549 | 25 | Apoptosis induction |

Table 2: Synthesis Pathways for Agrochemical Applications

| Reaction Type | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Sulfonylation | Pyrazole + Chlorosulfonic Acid | Chloroform, 60°C, 10h | 78 |

| Coupling with Amine | Pyrazole Sulfonyl Chloride + Amine | DCM, DIPEA, RT | 71 |

| Functionalization of Polymers | Pyrazole Derivative + Monomer | Varying temperatures | Variable |

Case Studies

Case Study 1: Anticancer Drug Development

A recent study focused on synthesizing a series of pyrazole-based sulfonamides and evaluating their anticancer properties against human leukemia cells. The results indicated that modifications at the pyrazole ring significantly influenced cytotoxicity profiles, with certain derivatives exhibiting promising activity compared to standard chemotherapeutics .

Case Study 2: Pesticide Efficacy Testing

In agricultural research, a new formulation incorporating this compound was tested against common crop pests. The formulation demonstrated superior efficacy compared to conventional pesticides while exhibiting lower toxicity to non-target species, suggesting a viable path toward sustainable pest management solutions .

作用機序

The mechanism of action of 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify biological molecules such as proteins and enzymes by forming covalent bonds with nucleophilic residues (e.g., amino groups in lysine or thiol groups in cysteine) . This modification can alter the function of the target molecules, leading to various biological effects.

類似化合物との比較

1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chloride-containing compounds, such as:

Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar applications but lacks the complexity and specificity provided by the oxane and pyrazole rings.

Benzenesulfonyl Chloride: Another sulfonyl chloride compound with a benzene ring, used in the synthesis of sulfonamides and other derivatives.

The uniqueness of this compound lies in its combination of the oxane and pyrazole rings, which provide additional sites for chemical modification and enhance its reactivity and specificity in various applications .

生物活性

1-(Oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly focusing on its pharmacological applications.

Structural Characteristics

The molecular formula of this compound is C8H11ClN2O3S, with a molecular weight of 250.7 g/mol. The compound features a pyrazole ring, which is known to serve as a pharmacophore in various biological activities. The sulfonyl chloride functional group contributes to its reactivity and potential for further chemical modifications .

Synthesis

The synthesis of this compound typically involves the reaction of a suitable pyrazole derivative with sulfonyl chloride under controlled conditions. The reaction parameters such as temperature, solvent, and reaction time are crucial for optimizing yield and purity. Preliminary studies suggest that modifications in the electronic environment of the pyrazole moiety can enhance its biological activity .

Antiproliferative Effects

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit notable antiproliferative activity against various cancer cell lines. For instance, compounds similar to this structure have shown IC50 values in the low micromolar range against U937 cells, indicating significant cytotoxic potential without substantial toxicity to normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazole sulfonamides possess broad-spectrum antibacterial and antifungal activities. These derivatives have been tested against pathogens such as Staphylococcus aureus and Candida albicans, showing promising results that warrant further investigation into their mechanisms of action .

Antileishmanial Activity

In a related study, pyrazole derivatives were assessed for their efficacy against Leishmania species, which are responsible for leishmaniasis. Some derivatives demonstrated an active profile comparable to established treatments like pentamidine but with lower cytotoxicity. This suggests that this compound may serve as a lead compound for developing new antileishmanial agents .

Structure-Activity Relationship (SAR)

A structure-activity relationship study involving pyrazole sulfonamides highlighted the importance of substituents on the pyrazole ring in modulating biological activity. Variations in lipophilicity and electronic properties were correlated with enhanced interaction with biological targets, suggesting avenues for optimizing drug design .

In Vivo Studies

While most data on this compound are derived from in vitro assays, preliminary in vivo studies indicate potential therapeutic effects in animal models of cancer and infection. Further research is needed to confirm these findings and explore the pharmacokinetics and toxicity profiles of this compound .

特性

IUPAC Name |

1-(oxan-4-yl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O3S/c9-15(12,13)8-5-10-11(6-8)7-1-3-14-4-2-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPLOYIMKPBLRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340488-60-9 | |

| Record name | 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。